molecular formula C10H8BrNO3 B1412514 Ethyl 2-bromo-4-cyano-5-hydroxybenzoate CAS No. 1807079-30-6

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate

Cat. No.: B1412514
CAS No.: 1807079-30-6
M. Wt: 270.08 g/mol
InChI Key: DRVVKNCLFDMJLZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a multifunctional aromatic ester featuring a bromine atom at position 2, a cyano group at position 4, and a hydroxyl group at position 5 on the benzoate ring. The ethyl ester moiety (-COOCH₂CH₃) contributes to its lipophilicity, while the electron-withdrawing substituents (Br, CN) and polar hydroxyl group influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVVKNCLFDMJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a cyano group, and a hydroxy group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₈BrN₁O₃
Molecular Weight243.07 g/mol
CAS Number1807079-45-3
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate apoptotic pathways by interacting with anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.
  • Receptor Binding : Its structural features allow it to bind to various biological receptors, potentially altering signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : It may induce oxidative stress within cells, further promoting apoptosis in cancerous tissues.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the bromine, cyano, and hydroxy groups can significantly affect the compound's potency and selectivity:

Modification Effect on Activity
Removal of the cyano groupDecreased antimicrobial activity
Substitution of bromine with iodineAltered binding affinity to receptors
Variation in the hydroxy group's positionChanges in solubility and bioavailability

Case Studies

Several case studies have focused on the application of this compound in therapeutic contexts:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anticancer agent.
  • Combination Therapies : When used in conjunction with traditional chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally similar ethyl esters from literature, focusing on substituent positions, functional groups, and inferred properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate Br (C2), CN (C4), OH (C5), ethyl ester C₁₀H₉BrNO₃ 271.1 High polarity, potential cross-coupling substrate
Ethyl 2-(bromomethyl)benzoate Br on methyl group (C2), ethyl ester C₁₀H₁₁BrO₂ 251.1 Alkyl bromide reactivity (SN₂ prone)
Ethyl 2-(4-cyanophenyl)-2-oxoacetate CN (phenyl C4), ketone (C2), ethyl ester C₁₁H₁₀NO₄ 220.2 Conjugation via ketone-cyano interaction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate OH (phenyl C4), thiazole ring, methyl, ethyl ester C₁₄H₁₄N₂O₃S 290.3 Heterocyclic bioactivity (e.g., antimicrobial)

Reactivity and Electronic Effects

  • Bromine Position : The bromine in the target compound (aromatic C2) is less reactive toward nucleophilic substitution than the benzylic bromine in ethyl 2-(bromomethyl)benzoate. However, aromatic bromine facilitates electrophilic substitution or metal-catalyzed cross-coupling .
  • Cyano Group: The cyano group at C4 withdraws electron density, deactivating the ring toward electrophilic attacks but stabilizing negative charges in intermediates. This contrasts with ethyl 2-(4-cyanophenyl)-2-oxoacetate, where the cyano group is on a phenyl ring, creating extended conjugation with the ketone .
  • Hydroxyl Group: The phenolic -OH at C5 increases acidity (pKa ~8–10) and solubility in polar solvents compared to non-hydroxylated analogs. This property is absent in ethyl 2-(bromomethyl)benzoate, making the target compound more suitable for aqueous-phase reactions .

Physical Properties and Solubility

  • Molecular Weight: The target compound (271.1 g/mol) is heavier than analogs like ethyl 2-(4-cyanophenyl)-2-oxoacetate (220.2 g/mol) due to multiple substituents.
  • Solubility: The hydroxyl and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduce compatibility with non-polar solvents. Ethyl 2-(bromomethyl)benzoate, lacking polar groups, is more lipophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-4-cyano-5-hydroxybenzoate
Reactant of Route 2
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Ethyl 2-bromo-4-cyano-5-hydroxybenzoate

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